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1,3-diol
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Octylbenzene-1,3-diol, also known as 4-octylresorcinol, is a phenolic lipid belonging to the

family of 4-alkylresorcinols. These compounds are characterized by a resorcinol (1,3-

dihydroxybenzene) ring substituted with an alkyl chain at the fourth position. While its shorter-

chain analog, 4-butylresorcinol, has gained significant attention for its potent tyrosinase

inhibitory activity and use in cosmetic skin-lightening formulations, 4-octylbenzene-1,3-diol is
a subject of growing interest for its potential applications in pharmaceuticals and fine chemical

synthesis.[1] Its longer alkyl chain imparts distinct physicochemical properties that may

influence its biological activity, solubility, and formulation characteristics. This technical guide

provides a comprehensive overview of the available data on the physical and chemical

properties, synthesis, and biological activity of 4-octylbenzene-1,3-diol.

Core Physical and Chemical Properties
Quantitative data on the specific physical properties of 4-octylbenzene-1,3-diol are not

extensively reported in publicly available literature. However, based on the known properties of

its analogs and general chemical principles, the following information can be presented.
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Property Value Source/Notes

IUPAC Name 4-Octylbenzene-1,3-diol

Synonyms
4-Octylresorcinol, Resorcinol,

4-octyl-
[2]

CAS Number 6565-70-4 [3]

Molecular Formula C₁₄H₂₂O₂ [2][3]

Molecular Weight 222.32 g/mol [2]

Melting Point Not available

Data for 4-butylresorcinol is

50.0 to 55.0 °C. The longer

alkyl chain of the octyl

derivative is expected to

influence the melting point.

Boiling Point Not available

Data for 4-butylresorcinol is

166 °C at 7 mmHg. The boiling

point of the octyl derivative is

expected to be higher due to

increased molecular weight

and van der Waals forces.

Solubility
Poorly soluble in water;

Soluble in organic solvents.

[4] Based on the properties of

4-butylresorcinol, solubility in

water is expected to be lower

for the octyl analog due to the

longer, more hydrophobic alkyl

chain. It is expected to be

soluble in alcohols and other

organic solvents.

Spectral Data
Detailed experimental spectral data for 4-octylbenzene-1,3-diol is not readily available in the

searched literature. However, the expected spectral characteristics can be inferred from the
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known spectra of its analogs, such as 4-hexylresorcinol and 4-butylresorcinol, and from the

fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons on the resorcinol ring, the phenolic hydroxyl protons, and the protons of the

octyl chain. The aromatic protons will appear as a complex splitting pattern in the aromatic

region (typically 6.0-7.5 ppm). The hydroxyl protons will present as a broad singlet, the

chemical shift of which can be concentration and solvent-dependent. The octyl chain will

show a triplet for the terminal methyl group (~0.9 ppm), a series of multiplets for the

methylene groups in the middle of the chain, and a triplet for the methylene group attached

to the aromatic ring (~2.5 ppm).

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons,

with the hydroxyl-substituted carbons appearing at higher chemical shifts (downfield). The

carbons of the octyl chain will also be resolved, with the terminal methyl carbon appearing at

the lowest chemical shift (upfield).

Infrared (IR) Spectroscopy
The IR spectrum of 4-octylbenzene-1,3-diol is expected to exhibit the following characteristic

absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations

of the phenolic hydroxyl groups.

Absorptions around 2850-2960 cm⁻¹ due to the C-H stretching vibrations of the octyl chain's

methylene and methyl groups.

Aromatic C=C stretching vibrations in the region of 1500-1600 cm⁻¹.

C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)
The mass spectrum, typically obtained using electron ionization (EI), would be expected to

show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z =
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222.3). Fragmentation patterns would likely involve cleavage of the octyl chain and

fragmentation of the aromatic ring.

Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and analysis of 4-
octylbenzene-1,3-diol are not extensively published. However, established methods for the

synthesis of 4-alkylresorcinols can be adapted.

Synthesis of 4-Octylbenzene-1,3-diol
A common synthetic route for 4-alkylresorcinols involves a two-step process: Friedel-Crafts

acylation of resorcinol followed by reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation of Resorcinol with Octanoyl Chloride

Reaction: Resorcinol is acylated with octanoyl chloride in the presence of a Lewis acid

catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), to form 4-

octanoylresorcinol.

General Procedure:

To a cooled solution of resorcinol in an appropriate solvent (e.g., nitrobenzene or carbon

disulfide), the Lewis acid catalyst is added portion-wise.

Octanoyl chloride is then added dropwise while maintaining a low temperature.

The reaction mixture is stirred at room temperature or gently heated until the reaction is

complete (monitored by TLC).

The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric

acid.

The product, 4-octanoylresorcinol, is extracted with an organic solvent, and the organic

layer is washed, dried, and concentrated.

The crude product is purified by recrystallization or column chromatography.
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Step 2: Reduction of 4-Octanoylresorcinol

Reaction: The carbonyl group of 4-octanoylresorcinol is reduced to a methylene group to

yield 4-octylbenzene-1,3-diol. Common reduction methods include the Clemmensen

reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using

hydrazine and a strong base). Catalytic hydrogenation over a palladium catalyst is a greener

alternative.

General Procedure (Catalytic Hydrogenation):

4-Octanoylresorcinol is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

The mixture is subjected to a hydrogen atmosphere (either at atmospheric or elevated

pressure) and stirred until the reaction is complete.

The catalyst is removed by filtration.

The solvent is evaporated, and the resulting 4-octylbenzene-1,3-diol is purified by

recrystallization or column chromatography.

A more direct, one-step synthesis has been briefly described, involving the reaction of

resorcinol with 1-octanol in the presence of alumina at high temperatures (275 °C), with

continuous removal of water.[5] However, a detailed experimental protocol for this method is

not available.

Experimental Workflow for Synthesis

Resorcinol

Friedel-Crafts
Acylation

Octanoyl Chloride

4-Octanoylresorcinol Reduction
(e.g., Catalytic Hydrogenation) 4-Octylbenzene-1,3-diol
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Synthetic route to 4-octylbenzene-1,3-diol.

Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of 4-
octylbenzene-1,3-diol.

General HPLC Conditions (adapted from methods for related compounds):

Column: A reverse-phase C18 column is typically used.

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small

amount of acid, such as acetic acid or formic acid, to improve peak shape) is a common

mobile phase.

Detection: UV detection at a wavelength corresponding to the absorbance maximum of

the resorcinol chromophore (around 280 nm) is appropriate.

Quantification: Quantification can be achieved using an external standard method with a

calibration curve prepared from a pure standard of 4-octylbenzene-1,3-diol.

Biological Activity and Signaling Pathways
The primary biological activity of 4-alkylresorcinols is the inhibition of tyrosinase, the key

enzyme in melanin biosynthesis.[6][7][8]

Tyrosinase Inhibition
4-Alkylresorcinols are known to be potent, competitive inhibitors of tyrosinase.[5] The inhibitory

activity is dependent on the length of the alkyl chain. Studies on a series of 4-alkylresorcinols

have shown that the inhibitory potency increases with the length of the alkyl chain up to a

certain point. While specific IC₅₀ values for 4-octylbenzene-1,3-diol are not consistently

reported, it is expected to be a potent tyrosinase inhibitor, likely with a low micromolar IC₅₀

value. For comparison, 4-butylresorcinol has a reported IC₅₀ of 21 µmol/L against human

tyrosinase.[7]
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The proposed mechanism of inhibition involves the binding of the resorcinol moiety to the

active site of the tyrosinase enzyme, which contains copper ions. The alkyl chain likely

contributes to the binding affinity and may influence the orientation of the molecule within the

active site.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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